molecular formula C21H15Cl2NO4S B461162 ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 923551-49-9

ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Cat. No.: B461162
CAS No.: 923551-49-9
M. Wt: 448.3g/mol
InChI Key: KKDJIEKALKAMKT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pyran ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol, potassium cyanide in aqueous ethanol.

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2NO4S/c1-2-27-20(25)17-15(11-8-7-10(22)9-13(11)23)16-18(28-19(17)24)12-5-3-4-6-14(12)29-21(16)26/h3-9,15H,2,24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDJIEKALKAMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)SC4=CC=CC=C42)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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